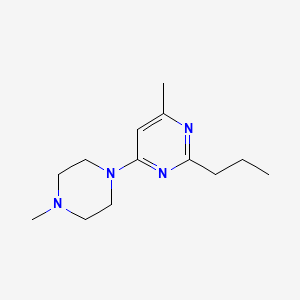
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine, also known as MPP, is a pyrimidine derivative that has been extensively studied in scientific research. It is a potent inhibitor of the dopamine transporter and has been used as a tool compound to investigate the role of dopamine in various physiological and pathological processes.
Mechanism of Action
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the striatum, which is associated with reward and addiction. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine also increases locomotor activity and sensitizes animals to the locomotor effects of dopamine agonists. Additionally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Advantages and Limitations for Lab Experiments
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has several advantages as a tool compound for scientific research. It is highly selective for the dopamine transporter, making it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has several limitations as well. It is a relatively potent compound, and high concentrations may be required to achieve desired effects. Additionally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has a short half-life, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several future directions for research on 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine. One area of interest is the role of dopamine in the development of addiction and other neuropsychiatric disorders. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine may be a useful tool for investigating the mechanisms underlying these disorders and for developing new treatments. Another area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which may have therapeutic applications in a variety of disorders. Finally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine may be useful in the development of new imaging agents for studying the dopamine system in vivo.
Synthesis Methods
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine can be synthesized using a variety of methods, including the reaction of 4-methyl-2-propylpyrimidine with 4-methylpiperazine in the presence of a suitable catalyst. Other methods include the reaction of 4-methyl-2-propylpyrimidine with N-methylpiperazine or N-ethylpiperazine.
Scientific Research Applications
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been used as a tool compound in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been used to study the effects of dopamine on reward, addiction, and motor function. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has also been used in studies of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-4-5-12-14-11(2)10-13(15-12)17-8-6-16(3)7-9-17/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKVDJQIBMRATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

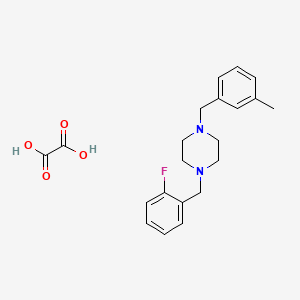
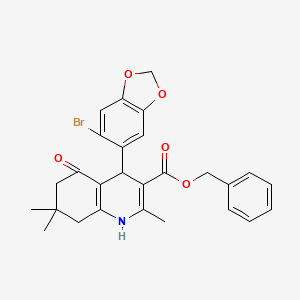
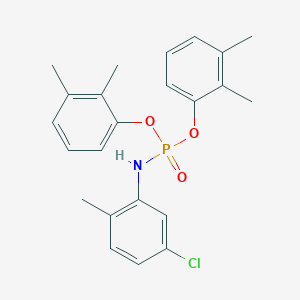
![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
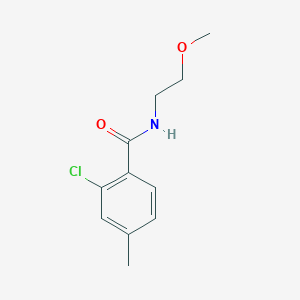
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)
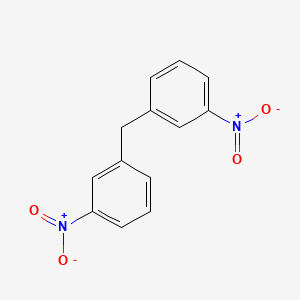
![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)
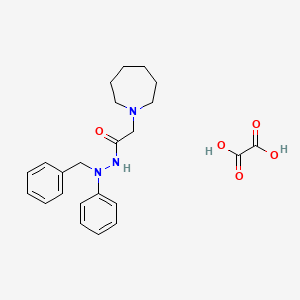
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)